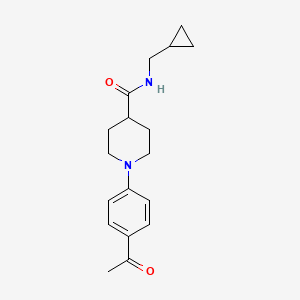
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide, also known as 1-ACPMPC, is a novel compound synthesized in the laboratory and has been studied for its potential use in scientific research. 1-ACPMPC is a synthetic compound that has a piperidine ring structure and is a cyclopropylmethyl derivative of the acetylphenyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-acetylbenzoyl chloride to form 1-(4-acetylphenyl)piperidin-4-one, which is then reacted with cyclopropylmethylamine to form the desired compound.
Starting Materials
4-piperidone, 4-acetylbenzoyl chloride, cyclopropylmethylamine
Reaction
Step 1: React 4-piperidone with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine to form 1-(4-acetylphenyl)piperidin-4-one., Step 2: React 1-(4-acetylphenyl)piperidin-4-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. This compound has been studied for its ability to interact with certain proteins, such as the voltage-gated sodium channel, and to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is not yet fully understood. It is believed that this compound binds to certain proteins, such as the voltage-gated sodium channel, and modulates their activity. In addition, it is believed that 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide interacts with certain enzymes, such as the cytochrome P450 enzyme, and modulates their activity.
Effets Biochimiques Et Physiologiques
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme, and to interact with certain proteins, such as the voltage-gated sodium channel. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on the cardiovascular system, the nervous system, and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a low cost. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide in laboratory experiments. This compound is not as widely available as other compounds and may be difficult to obtain in some countries. In addition, the mechanism of action of this compound is not yet fully understood, which can limit the usefulness of laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research could be done into the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done into the potential toxicological effects of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFHNMPGCHTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


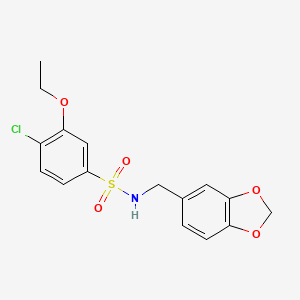
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
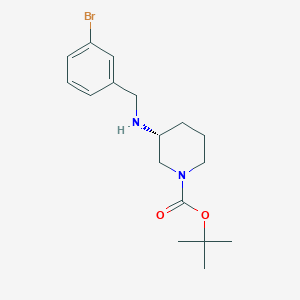
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)

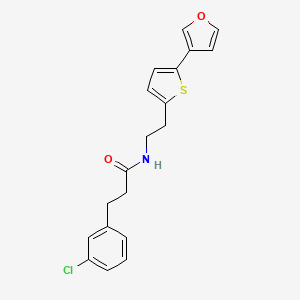
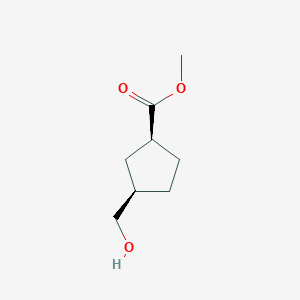
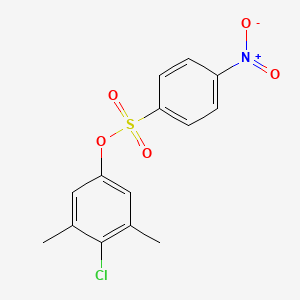
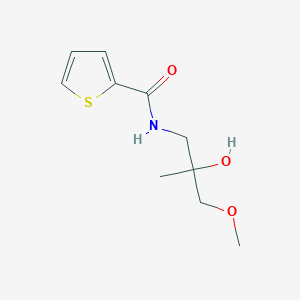


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)